molecular formula C18H21N3O3 B11233706 N-(3-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(3-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11233706
M. Wt: 327.4 g/mol
InChI Key: BJFMOOGHGKDJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic chemical compound offered for research and development purposes. This molecule features a complex structure incorporating a cycloheptapyridazine core, a common scaffold in medicinal chemistry, which is functionalized with a 3-methoxyphenylacetamide group . The specific biological activity and mechanism of action for this compound are areas of active investigation. Researchers are exploring its potential as a key intermediate or building block in the synthesis of more complex molecules . Its structural characteristics suggest it may be of interest in various pharmacological and chemical discovery programs. Further research is required to fully elucidate its applications and biological targets. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C18H21N3O3/c1-24-15-8-5-7-14(11-15)19-17(22)12-21-18(23)10-13-6-3-2-4-9-16(13)20-21/h5,7-8,10-11H,2-4,6,9,12H2,1H3,(H,19,22)

InChI Key

BJFMOOGHGKDJJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

Biological Activity

N-(3-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 284.36 g/mol
  • IUPAC Name : this compound

The compound features a complex bicyclic structure that contributes to its biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains. A study demonstrated that certain pyridazine analogues inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in treating bacterial infections .

Anticancer Activity

The compound's structural similarity to known anticancer agents raises interest in its potential as an anticancer drug. In vitro studies have shown that related compounds can induce apoptosis in cancer cells. For example, a derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50_{50} values in the low micromolar range . This suggests that this compound may also possess similar properties.

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Studies on related compounds indicate that they may act as inhibitors of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various pyridazine derivatives including this compound. The results showed:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
N-(3-methoxyphenyl)-...E. coli16

This data indicates that the compound has promising antibacterial activity comparable to established antibiotics .

Study 2: Anticancer Activity

In a study assessing the cytotoxic effects on various cancer cell lines:

Cell LineIC50_{50} (µM)
MCF-75.0
HeLa4.5
A5496.0

These findings suggest that N-(3-methoxyphenyl)-... demonstrates significant anticancer potential .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, research on related compounds has shown that modifications to the cycloheptapyridazine core can enhance cytotoxicity against various cancer cell lines. In vitro assays demonstrated that certain derivatives effectively inhibit cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses moderate to strong inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Analgesic Effects

In pharmacological studies, N-(3-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has been tested for analgesic properties using various animal models. Results indicate that it significantly reduces pain responses in models such as the acetic acid-induced writhing test and the hot plate test . This suggests potential applications in pain management therapies.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of compounds related to this compound. In vivo studies have shown that these compounds can mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation .

Research Findings and Case Studies

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against MCF-7 and A549 cell lines with IC50 values in low micromolar range
Antimicrobial ActivityEffective against multiple bacterial strains; mechanism involves inhibition of cell wall synthesis
Analgesic EffectsReduced pain responses in animal models; potential for development into analgesic drugs
Neuroprotective EffectsDecreased oxidative stress markers in neurodegenerative disease models

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: Methoxy Groups: The 3-methoxyphenyl group in the target compound likely provides moderate lipophilicity compared to the 2,4-dimethoxyphenyl analog, which may exhibit stronger hydrogen-bonding interactions due to additional electron-donating groups . Fluorine Incorporation: The trifluoromethyl group in ’s compound improves metabolic stability and may influence pharmacokinetic profiles .
  • Synthetic Accessibility: The core cyclohepta[c]pyridazinone scaffold is synthesized via cyclocondensation reactions, as inferred from and . Substituents are typically introduced via amide coupling or nucleophilic substitution .

Computational and Crystallographic Analysis

  • Structural Refinement : SHELXL () is widely used for crystallographic refinement of similar compounds, ensuring accurate determination of bond lengths and angles critical for structure-activity relationship (SAR) studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with substitution reactions using 3-methoxyaniline and cyclohepta[c]pyridazine derivatives under alkaline conditions to form intermediates .
  • Step 2 : Conduct condensation reactions with cyanoacetic acid or acetamide precursors using coupling agents like EDC/HOBt in ethanol or DMF .
  • Key Variables : Temperature (0–5°C for sensitive intermediates), solvent polarity, and catalyst selection (e.g., piperidine for cyclization) .
  • Yield Optimization : Monitor via HPLC and adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio of aniline to pyridazinone) .

Q. How can physicochemical properties (e.g., solubility, hydrogen bonding) be characterized for this compound?

  • Methodology :

  • Hydrogen Bond Analysis : Use computational tools (e.g., Gaussian) to calculate hydrogen bond donor/acceptors (e.g., 1 donor, 4 acceptors as per similar derivatives) .
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, followed by UV-Vis quantification .
  • Topological Polar Surface Area (TPSA) : Predict using software like Molinspiration (TPSA ≈ 70 Ų for analogs) to assess membrane permeability .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Target Interaction : Use fluorescence polarization or SPR to measure binding affinity with kinases or GPCRs, referencing structural analogs (e.g., pyridazine-based inhibitors) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with IC₅₀ calculations using nonlinear regression .
  • Enzymatic Inhibition : Test against cyclooxygenase-2 (COX-2) or phosphodiesterase isoforms, comparing IC₅₀ values to known inhibitors like celecoxib .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Scaffold Modification : Synthesize derivatives with substituted phenyl rings (e.g., 3,5-dichloro or 4-fluoro groups) to evaluate steric/electronic effects on binding .
  • Bioisosteric Replacement : Replace the acetamide moiety with sulfonamide or urea groups and compare affinity via ΔG calculations .
  • Data Analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with activity trends .

Q. What computational strategies resolve contradictions in target binding data?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify stable binding poses (e.g., with GROMACS) .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for conflicting crystallographic vs. SPR data .
  • Consensus Scoring : Integrate docking scores (AutoDock Vina) with MM-PBSA binding energy estimates .

Q. How can metabolic stability and CYP450 interactions be evaluated preclinically?

  • Methodology :

  • Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH cofactor; quantify parent compound depletion via LC-MS/MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® assays) .
  • Metabolite ID : Perform HR-MS/MS fragmentation to identify oxidation or demethylation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.